molecular formula C11H12N4O2 B1371830 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid CAS No. 926016-42-4

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1371830
CAS No.: 926016-42-4
M. Wt: 232.24 g/mol
InChI Key: CGTWWBOASFVOGB-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and pyrazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the condensation of 2-hydrazino-4,6-dimethylpyrimidine with β-ketonitriles in the presence of a catalyst such as p-toluenesulfonic acid . This reaction is carried out under solvent-free conditions, making it an environmentally friendly approach. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects . The pathways involved include inhibition of kinase activity and disruption of cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of pyrimidine and pyrazole rings, which imparts distinct chemical reactivity and biological activity.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid, a compound with the chemical formula C11H12N4O2 and a molecular weight of 232.24 g/mol, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antibacterial, and cytotoxic effects, supported by relevant data and case studies.

PropertyValue
Chemical Formula C11H12N4O2
Molecular Weight 232.24 g/mol
IUPAC Name This compound
PubChem CID 24251917
Appearance Powder
Storage Temperature Room Temperature

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study investigating various pyrazole compounds, it was found that derivatives similar to this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized compounds showed up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antibacterial Activity

The compound has also been tested for its antibacterial properties. A comparative study of various pyrazole derivatives indicated that compounds with similar structures exhibited activity against common bacterial strains such as E. coli and S. aureus. Notably, the presence of specific substituents on the pyrazole ring was crucial for enhancing antibacterial efficacy .

Cytotoxic Effects

Cytotoxicity studies have revealed that several pyrazole derivatives can induce apoptosis in cancer cell lines. For example, one study reported that compounds derived from the pyrazole scaffold showed promising cytotoxic effects against HeLa and MCF-7 cell lines with IC50 values in the micromolar range .

Case Study 1: Anti-inflammatory Efficacy

In a controlled experiment, researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using a carrageenan-induced edema model in rats. Among the tested compounds, one derivative demonstrated comparable efficacy to indomethacin, a known anti-inflammatory drug .

Case Study 2: Antibacterial Screening

A group of novel pyrazole derivatives were screened against multiple bacterial strains. The results indicated that certain compounds exhibited significant antibacterial activity, particularly those containing an aliphatic amide pharmacophore which enhanced their interaction with bacterial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key findings from SAR studies indicate:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic ring increases biological activity.
  • Pyrazole Ring Modifications : Alterations in the pyrazole ring can significantly affect the compound's interaction with biological targets.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-6-4-7(2)13-11(12-6)15-8(3)5-9(14-15)10(16)17/h4-5H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTWWBOASFVOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640502
Record name 1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926016-42-4
Record name 1-(4,6-Dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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